Suberic anhydride
Overview
Description
Suberic anhydride, also known as Oxonane-2,9-dione, is a compound with the molecular formula C8H12O3 and a molecular weight of 156.1812. It is used for research and development purposes1.
Synthesis Analysis
While specific synthesis methods for Suberic anhydride are not readily available, anhydrides in general can be synthesized from carboxylic acids3. For example, two molecules of a carboxylic acid can react to form an anhydride4. The reaction involves the removal of a water molecule between the two acid molecules4.
Molecular Structure Analysis
Suberic anhydride contains a total of 23 bonds, including 11 non-H bonds, 2 multiple bonds, 2 double bonds, 1 nine-membered ring, 2 esters (aliphatic), and 1 anhydride5.
Chemical Reactions Analysis
Anhydrides, including Suberic anhydride, can undergo various reactions. They can react with water to form carboxylic acids4. They can also react with alcohols to form esters4. Furthermore, they can react with amines to form amides4.Physical And Chemical Properties Analysis
Suberic anhydride is a compound with a melting point of 65-66 °C and a predicted boiling point of 291.0±9.0 °C7. It has a predicted density of 1.086±0.06 g/cm37.
Scientific Research Applications
Biodegradable Polymers : Salicylate-based poly(anhydride-esters) that hydrolytically degrade into salicylic acid are linked by suberic acid. These polymers primarily undergo surface erosion and are used in biomedical materials research (Whitaker-Brothers & Uhrich, 2006).
Biocompatibility and Toxicology : Suberic acid-based poly(anhydrides) have been investigated for their biocompatibility and non-toxic nature in vivo, especially in controlled drug delivery systems (Laurencin et al., 1990).
Skin Photoaging Protection : Dietary suberic acid has shown promising results in protecting against UVB-induced skin dryness, wrinkle formation, and epidermal thickening in mice, making it a potential agent for skin photoaging treatment (Kang, Choi, & Park, 2019).
Collagen Synthesis in Skin : Activation of OR10A3 by suberic acid in UVB-irradiated dermal fibroblasts has been found to promote collagen synthesis, suggesting its application in anti-aging skin treatments (Kang et al., 2022).
Antitumor Agents : Suberic acid derivatives have been used in the synthesis of antitumor agents like Vorinostat, highlighting their potential in cancer treatment (Qiang, 2011).
Drug Release in Malaria Chemoprophylaxis : Suberic acid has been used in bioerodible poly(ortho esters) matrices for the controlled release of pyrimethamine, a drug used in malaria chemoprophylaxis (Vandamme & Heller, 1995).
Antifungal Activity : Monomethyl Suberate, a derivative of suberic acid, has demonstrated moderate antifungal effects and low toxicity, pointing to its potential in agriculture and medicine (Antypenko et al., 2018).
Safety And Hazards
Suberic anhydride is classified as a skin irritant (Category 2) and may cause specific target organ toxicity upon single exposure (Category 3)1. It may cause skin irritation, serious eye irritation, and respiratory irritation1. It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to use it only outdoors or in a well-ventilated area1.
Future Directions
While specific future directions for Suberic anhydride are not readily available, it’s worth noting that anhydrides, in general, have wide applications in various industries. For instance, they play a crucial role in synthesizing biodegradable polymers89. This suggests potential future directions for Suberic anhydride in the field of biodegradable polymer synthesis.
properties
IUPAC Name |
oxonane-2,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIBXGXWMDCYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)OC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429492 | |
Record name | Suberic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suberic anhydride | |
CAS RN |
10521-06-9 | |
Record name | Suberic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxonane-2,9-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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